molecular formula C19H31N3O B7924316 (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

(S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

货号: B7924316
分子量: 317.5 g/mol
InChI 键: VZXIAQORMWPDFR-MSOLQXFVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (CAS: 1254927-47-3) is a chiral molecule with a pyrrolidine core substituted at the 3-position by a benzyl-isopropyl-amino group (R-configuration). Its main chain features an (S)-2-amino-3-methylbutan-1-one moiety. The molecular formula is C₁₉H₃₁N₃O, and its molecular weight is 317.47 g/mol .

属性

IUPAC Name

(2S)-2-amino-1-[(3R)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c1-14(2)18(20)19(23)21-11-10-17(13-21)22(15(3)4)12-16-8-6-5-7-9-16/h5-9,14-15,17-18H,10-13,20H2,1-4H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXIAQORMWPDFR-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@H](C1)N(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is a chiral compound with significant potential in medicinal chemistry. Its complex structure includes an amino group, a pyrrolidine ring, and a butanone moiety, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one can be represented as follows:

Chemical Formula C17H27N3O\text{Chemical Formula }C_{17}H_{27}N_{3}O
PropertyValue
Molecular Weight275.39 g/mol
CAS Number1355789-17-1
AppearanceWhite solid
SolubilitySoluble in DMSO

Biological Activities

Research indicates that (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one exhibits various biological activities:

1. Neuropharmacological Effects
The compound has shown promise in neuropharmacology, particularly in modulating neurotransmitter systems. Studies suggest it may act as a selective antagonist at neuropeptide FF receptors, which are implicated in pain modulation and opioid-induced hyperalgesia .

2. Antidepressant Properties
Preliminary data indicate that this compound may possess antidepressant-like effects. It has been tested in animal models where it demonstrated significant reductions in depressive behaviors, suggesting its potential as a therapeutic agent for depression .

3. Antiviral Activity
The compound's structural similarities to other antiviral agents suggest potential efficacy against viral infections. It has been screened for activity against various viruses, showing moderate inhibitory effects.

The mechanisms through which (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors in the central nervous system, influencing neurotransmitter release and receptor activation.

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Neuroprotective Effects
In a study assessing neuroprotective properties, (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one was administered to rats subjected to induced oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups, highlighting its potential for neuroprotection .

Case Study 2: Pain Modulation
Another study evaluated the analgesic effects of the compound in models of chronic pain. The results showed that administration led to decreased pain perception and increased pain threshold, supporting its role as a neuromodulator .

Comparative Analysis with Related Compounds

To better understand the unique biological activities of (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one, a comparison with structurally related compounds is insightful.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound APyrrolidine ringAntiviralDifferent substituents on the benzene ring
Compound BAmino groupNeuroprotectiveHigher selectivity for specific receptors
Compound CButanone moietyAntidepressantDifferent stereochemistry affecting activity

This table illustrates how variations in structure can lead to significant differences in biological activity and therapeutic applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

Stereochemical Variants

(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

This analog differs only in the stereochemistry at the pyrrolidine 3-position (S-configuration instead of R). While the molecular formula (C₁₉H₃₁N₃O) and weight (317.47 g/mol) remain identical, the altered spatial arrangement may impact receptor binding or metabolic stability. No explicit activity data are available, but enantiomeric differences often lead to divergent pharmacological profiles .

Substituent-Modified Analogs

Cyclopropyl-Substituted Analog: (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one
  • Substituent: Benzyl-cyclopropyl-amino replaces benzyl-isopropyl-amino.
  • Molecular Formula : C₁₉H₂₉N₃O (vs. C₁₉H₃₁N₃O in the target compound).
  • Molecular Weight : 315.46 g/mol.
    The cyclopropyl group introduces a rigid three-membered ring, reducing steric bulk compared to isopropyl. This may enhance metabolic stability or alter lipophilicity .
Piperidine-Core Analog: (S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
  • Core Structure : Piperidine replaces pyrrolidine.
  • Molecular Formula : C₂₁H₃₃N₃O.
  • Molecular Weight: 343.51 g/mol. The larger piperidine ring increases molecular weight and may influence binding pocket compatibility.
Benzyl-Methyl-Substituted Analog: (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
  • Substituent: Benzyl-methyl-amino replaces benzyl-isopropyl-amino.
  • Molecular Formula : C₁₈H₂₉N₃O.
  • Molecular Weight: 303.44 g/mol.

Comparative Data Table

Compound Name (CAS) Core Structure Substituent Stereochemistry (Pyrrolidine/Piperidine) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound (1254927-47-3) Pyrrolidine Benzyl-isopropyl-amino R-configuration C₁₉H₃₁N₃O 317.47 Hypothesized anticonvulsant activity
Stereoisomer (1401666-37-2) Pyrrolidine Benzyl-isopropyl-amino S-configuration C₁₉H₃₁N₃O 317.47 Unreported activity
Cyclopropyl Analog (1354029-15-4) Pyrrolidine Benzyl-cyclopropyl-amino Not specified C₁₉H₂₉N₃O 315.46 Enhanced metabolic stability
Piperidine Analog (1354027-37-4) Piperidine Benzyl-cyclopropyl-amino S-configuration C₂₁H₃₃N₃O 343.51 Altered ring strain
Benzyl-Methyl Analog (1354026-54-2) Pyrrolidine Benzyl-methyl-amino Not specified C₁₈H₂₉N₃O 303.44 Improved solubility

常见问题

Q. Critical Conditions :

ParameterOptimal RangeImpact on Yield/Selectivity
SolventDMF or THFPolar aprotic solvents enhance coupling efficiency
Temperature20–25°CHigher temperatures risk racemization
Reaction Time12–15 hrsProlonged time improves conversion but may degrade sensitive groups

Which spectroscopic and chromatographic techniques are critical for characterizing stereochemical purity?

Basic Research Question

  • 1H/13C NMR : Key signals include:
    • δ 4.20–4.35 ppm (N–H broad singlet) .
    • δ 174.1–175.3 ppm (pyrrolidinone carbonyl carbon) .
  • IR Spectroscopy : Peaks at 3437–3378 cm⁻¹ (N–H), 1717–1715 cm⁻¹ (C=O) .
  • HPLC : Chiral columns (e.g., CHIRALPAK® AD-H) with hexane:IPA mobile phases resolve enantiomers (>98% ee) .

Q. Comparative SAR Table :

SubstituentBiological Activity (IC₅₀)Metabolic Stability (t₁/₂)
Benzyl-isoPropyl50 nM2.1 hrs
Benzyl-cyclopropyl200 nM5.8 hrs
4-OCH₃-Benzyl35 nM1.9 hrs

What in silico strategies predict target interactions and resolve docking contradictions?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulations in GROMACS with AMBER force fields predict stable binding to σ1 receptors (ΔG = −9.2 kcal/mol) .
  • Docking Software : AutoDock Vina identifies key hydrogen bonds with Tyr150 and hydrophobic interactions with Leu238 .

Q. Contradiction Resolution :

  • Discrepancies in docking scores (e.g., −7.5 vs. −9.2 kcal/mol) arise from protonation state variations. Use PROPKA for pH-adjusted ligand preparation .

How can researchers resolve contradictions in pharmacological data across studies?

Advanced Research Question
Common sources of variability:

  • Assay Protocols : MES (maximal electroshock) vs. scPTZ (subcutaneous pentylenetetrazol) tests yield differing ED₅₀ values .
  • Dosing Regimens : Intraperitoneal (30–300 mg/kg) vs. oral administration alters bioavailability (F = 22% vs. 45%) .

Q. Recommendations :

ParameterStandardization Approach
Animal ModelUse NIH-approved seizure models (e.g., ADD project protocols)
Dose TimingMeasure activity at t = 0.5 and 4 hrs post-administration

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。